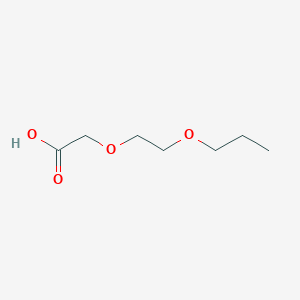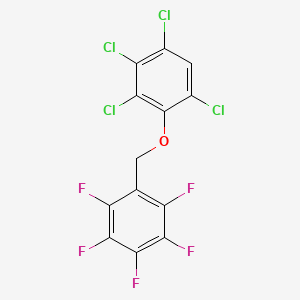
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,4,6-tetrachlorophenoxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,4,6-tetrachlorophenoxy)methyl)-: is a complex organic compound with the molecular formula C₁₃H₃Cl₄F₅O This compound is characterized by the presence of multiple halogen atoms (fluorine and chlorine) attached to a benzene ring, making it a highly fluorinated and chlorinated aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,4,6-tetrachlorophenoxy)methyl)- typically involves the following steps:
Etherification: The formation of the ether linkage between the pentafluorobenzene and tetrachlorophenol moieties.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and etherification processes under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: The compound may participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and catalysts (e.g., FeCl₃) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Major Products: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions could produce corresponding carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules. It can be used in the development of novel materials with specific properties.
Biology and Medicine:
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,4,6-tetrachlorophenoxy)methyl)- exerts its effects would depend on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The ether linkage may also play a role in the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
- Pentafluorobenzene
- 2,3,4,5,6-Pentafluorobenzaldehyde
- Iodopentafluorobenzene
- 2,3,4,5,6-Pentafluoroaniline
Uniqueness: Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,4,6-tetrachlorophenoxy)methyl)- is unique due to the combination of multiple halogen atoms and the ether linkage, which imparts distinct chemical properties and potential applications not commonly found in other similar compounds. The presence of both fluorine and chlorine atoms enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
87002-09-3 |
|---|---|
Fórmula molecular |
C13H3Cl4F5O |
Peso molecular |
412.0 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluoro-6-[(2,3,4,6-tetrachlorophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H3Cl4F5O/c14-4-1-5(15)13(7(17)6(4)16)23-2-3-8(18)10(20)12(22)11(21)9(3)19/h1H,2H2 |
Clave InChI |
BGBHMKNWQUMKRT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)Cl)OCC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


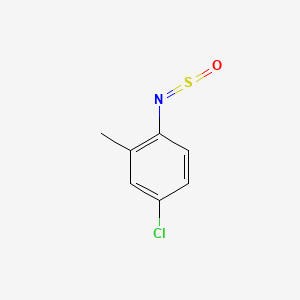
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
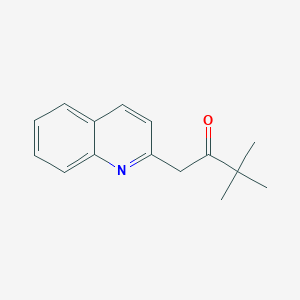
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
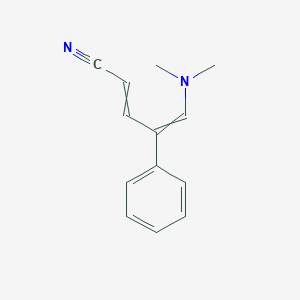

![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
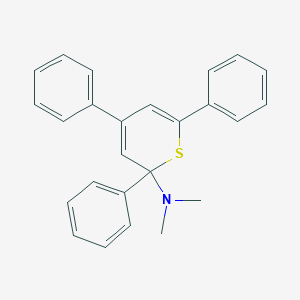
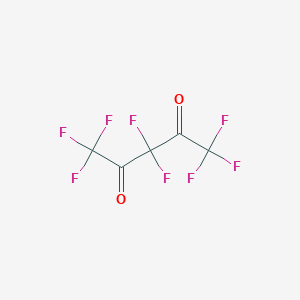
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
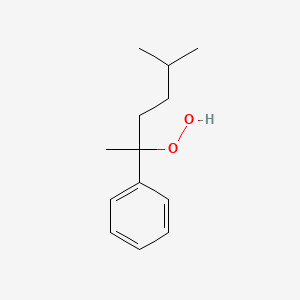
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
